molecular formula C34H48N4O4 B607256 N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide CAS No. 2098546-05-3

N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide

Cat. No. B607256
M. Wt: 576.782
InChI Key: NYWVSLBALKNFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EBI-2511 is a Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma. EBI-2511 showed enzymatic activity and cellular activity of 4.0 and 6.0nM, respectively. EBI-2511 demonstrated excellent in vivo efficacy in Pfeiffer tumor Xenograft models in mouse and is under preclinical development for the treatment of cancers associated with EZH2 mutations.

Scientific Research Applications

1. Cancer Treatment Research

A study conducted by Knutson et al. (2013) explored the use of a similar compound in treating genetically altered malignant rhabdoid tumors. The compound showed promising results in inducing apoptosis and differentiation in tumor cells, suggesting its potential as a targeted drug for cancer treatment.

2. Synthetic Chemistry

In the field of synthetic chemistry, Kumar and Mashelker (2007) investigated compounds containing the 2-H-Pyranopyridine-2-one moiety, like the one mentioned, for their potential in producing new heterocyclic compounds. This research underlines the compound's utility in the synthesis of novel chemicals with potential applications in various industries.

3. Development of Antagonists

A study by Ikemoto et al. (2005) demonstrated the development of an orally active CCR5 antagonist using a compound structurally related to the one . This research contributes to the development of new therapeutic agents in the treatment of diseases like HIV.

4. Antimicrobial and Insecticidal Research

Research by Deohate and Palaspagar (2020) involved the synthesis of pyrimidine-linked pyrazole heterocyclics, related to the mentioned compound, and their evaluation for insecticidal and antibacterial potential. This suggests its relevance in developing new antimicrobial agents and insecticides.

5. Antioxidant and Antitumor Activities

In a study by Bialy and Gouda (2011), compounds with structures similar to the one were synthesized and evaluated for their antitumor and antioxidant activities. The findings indicate potential applications in cancer therapy and antioxidant development.

6. Non-Linear Optical and Molecular Docking Studies

Jayarajan et al. (2019) conducted experimental and computational studies on compounds related to the one mentioned, assessing their non-linear optical properties and molecular docking capabilities. This research highlights potential applications in materials science and drug design.

7. Cholinesterase Inhibitory Activity

A study by Abedinifar et al. (2018) synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, structurally related to the compound , and evaluated them as cholinesterase inhibitors. This underlines its potential use in treating neurological disorders like Alzheimer's disease.

8. Calcium Channel Antagonist Activity

Research by Shahrisa et al. (2011) involved the synthesis of new 1,4-dihydropyridines derivatives from compounds related to the one mentioned, assessing their calcium channel blocking activity. This suggests potential applications in cardiovascular disease treatment.

properties

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWVSLBALKNFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide

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